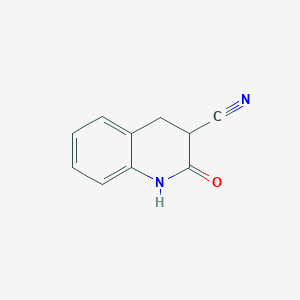
3,4-Dimethylpyridine adenine dinucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpyridine adenine dinucleotide (DMpAD) is a coenzyme that plays a vital role in various biological processes. It is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme that is involved in energy metabolism. DMpAD is synthesized by the reaction between 3,4-dimethylpyridine (DMp) and adenosine monophosphate (AMP) in the presence of ATP and nicotinamide adenine dinucleotide phosphate (NADP). The resulting DMpAD is a redox-active molecule that can accept and donate electrons, making it an essential cofactor in many enzymatic reactions.
Mécanisme D'action
3,4-Dimethylpyridine adenine dinucleotide acts as a redox-active molecule by accepting and donating electrons. It can be reduced to 3,4-Dimethylpyridine adenine dinucleotideH, which can then be oxidized back to 3,4-Dimethylpyridine adenine dinucleotide. This redox cycle is essential for many enzymatic reactions, including those involved in energy metabolism, DNA repair, and gene expression.
Effets Biochimiques Et Physiologiques
3,4-Dimethylpyridine adenine dinucleotide has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression and DNA repair. 3,4-Dimethylpyridine adenine dinucleotide has also been shown to play a role in the regulation of apoptosis, a process by which cells undergo programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dimethylpyridine adenine dinucleotide is an essential cofactor in many enzymatic reactions. Its redox activity makes it a valuable tool in electrochemical biosensors for the detection of biomolecules. However, 3,4-Dimethylpyridine adenine dinucleotide is relatively unstable and can be easily oxidized or reduced, limiting its use in some experiments.
Orientations Futures
Further research is needed to fully understand the role of 3,4-Dimethylpyridine adenine dinucleotide in biological processes. Future studies could focus on the development of new methods for the synthesis and purification of 3,4-Dimethylpyridine adenine dinucleotide. The use of 3,4-Dimethylpyridine adenine dinucleotide as a redox mediator in electrochemical biosensors could also be further explored. Additionally, the potential therapeutic applications of 3,4-Dimethylpyridine adenine dinucleotide in the treatment of various diseases could be investigated.
Méthodes De Synthèse
The synthesis of 3,4-Dimethylpyridine adenine dinucleotide involves the reaction between DMp and AMP in the presence of ATP and NADP. The reaction is catalyzed by the enzyme nicotinamide adenine dinucleotide (NAD) synthetase. The resulting 3,4-Dimethylpyridine adenine dinucleotide is purified by chromatography and characterized by its spectral properties.
Applications De Recherche Scientifique
3,4-Dimethylpyridine adenine dinucleotide has been widely used in scientific research as a coenzyme for various enzymatic reactions. It has been shown to be involved in the regulation of gene expression, DNA repair, and apoptosis. 3,4-Dimethylpyridine adenine dinucleotide has also been used as a redox mediator in electrochemical biosensors for the detection of glucose, lactate, and other biomolecules.
Propriétés
Numéro CAS |
102686-21-5 |
|---|---|
Nom du produit |
3,4-Dimethylpyridine adenine dinucleotide |
Formule moléculaire |
C22H30N6O13P2 |
Poids moléculaire |
648.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
Clé InChI |
NDJMRNDYWSNOQN-RBEMOOQDSA-N |
SMILES isomérique |
CC1=C(C=[N+](C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES canonique |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Autres numéros CAS |
102686-21-5 |
Synonymes |
3,4-dimethylpyridine adenine dinucleotide 3,4-DMPAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



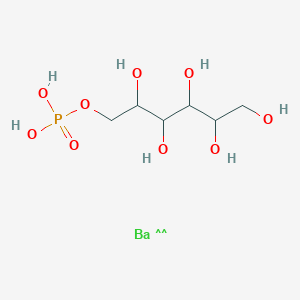

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
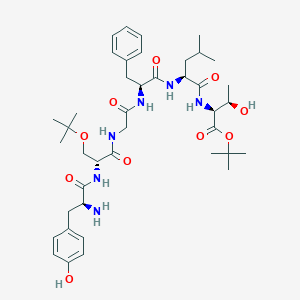
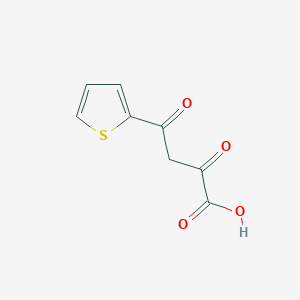
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
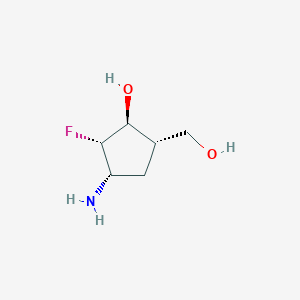

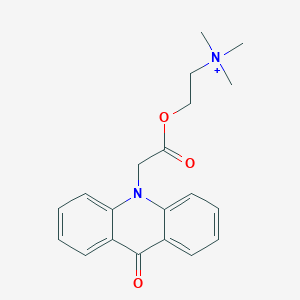
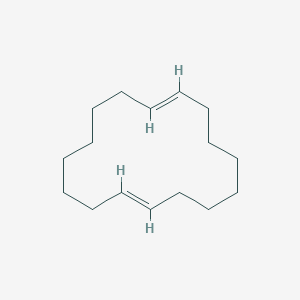
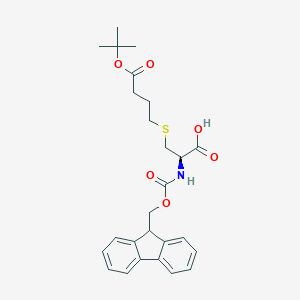
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
